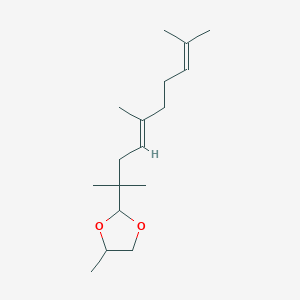
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane
Overview
Description
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, also known as DMNT, is a natural product found in several plant species, including tobacco, maize, and cotton. DMNT has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism of Action
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane acts as a signaling molecule in plants, triggering responses in neighboring plants and attracting predators that prey on herbivores. In humans, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been shown to have anti-inflammatory and anti-cancer properties, potentially through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the induction of apoptosis (programmed cell death), and the modulation of the immune system. These effects have been studied for their potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer.
Advantages and Limitations for Lab Experiments
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has several advantages for use in lab experiments, including its natural origin, its low toxicity, and its potential applications in several fields of research. However, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane also has limitations, including its low solubility in water and its potential instability over time.
Future Directions
There are several potential future directions for research on 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane, including its potential use as a natural pesticide, its potential applications in medicine, and its potential role in plant signaling and ecology. Further research is needed to fully understand the mechanism of action and potential applications of 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane in these fields.
Scientific Research Applications
4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been studied for its potential applications in scientific research, particularly in the fields of ecology, agriculture, and medicine. In ecology, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been shown to act as a natural insect repellent, protecting plants from herbivores and attracting predators that prey on herbivores. In agriculture, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been studied for its potential use as a natural pesticide, reducing the need for synthetic pesticides that can harm the environment. In medicine, 4-methyl-2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane has been studied for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-13(2)8-7-9-14(3)10-11-17(5,6)16-18-12-15(4)19-16/h8,10,15-16H,7,9,11-12H2,1-6H3/b14-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWXNLKDDVGJQ-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C(C)(C)CC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC(O1)C(C)(C)C/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



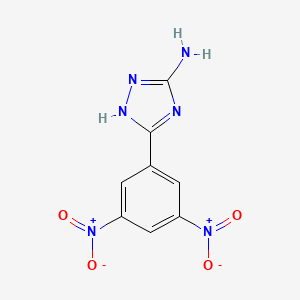
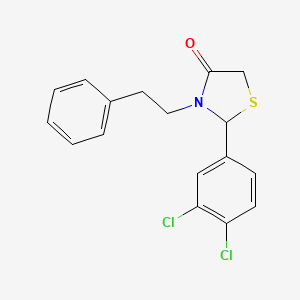
![2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)
![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)
methanone](/img/structure/B3839568.png)
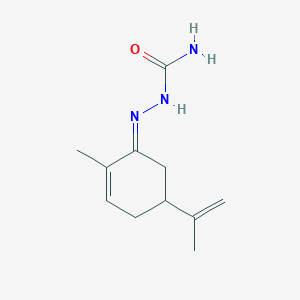
![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)
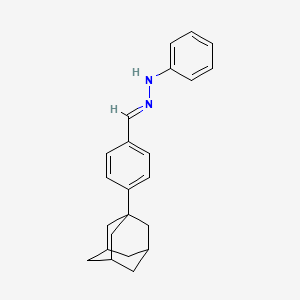
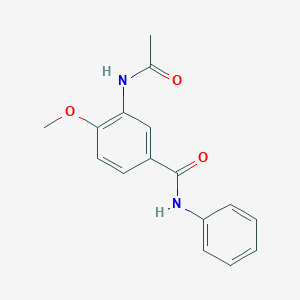
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3839622.png)
![2-[3-(2-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B3839629.png)
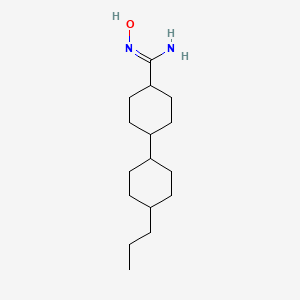
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)